

# A Comparative Guide to Shielding Gas Alternatives for Arc Welding

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Argon	
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A Note on Shielded Metal Arc Welding (SMAW): This guide focuses on alternatives to **argon** as an external shielding gas, a critical component in processes like Gas Metal Arc Welding (GMAW or MIG) and Gas Tungsten Arc Welding (GTAW or TIG). It is important to note that Shielded Metal Arc Welding (SMAW), also known as "stick welding," does not typically use an external shielding gas.[1] In SMAW, the flux coating on the consumable electrode melts during welding, generating a protective layer of slag and a gaseous shield to protect the molten weld pool from atmospheric contamination.

For welding processes that do require an external shielding gas, **argon** is a common choice due to its inert nature and ability to produce a stable arc.[2] However, a variety of other gases and gas mixtures are used to achieve specific welding characteristics, such as deeper penetration, improved bead shape, and reduced spatter. This guide provides a detailed comparison of the performance of these alternatives, supported by experimental data.

## Performance Comparison of Shielding Gas Alternatives

The choice of shielding gas significantly impacts the mechanical properties and overall quality of the weld. Below are summaries of experimental data from various studies comparing the performance of different shielding gases and gas mixtures in GMAW.



## Table 1: Comparison of Argon and Carbon Dioxide on ASTM A36 Steel

This study investigated the effect of pure **Argon** versus pure Carbon Dioxide on the mechanical properties of welds on ASTM A36 steel.

Shielding Gas	Ultimate Tensile Strength (kgf/mm²)	Hardness (HRC)	Bending Strength (kgf/mm²)
100% Argon	44.71	67.60	74.77
100% Carbon Dioxide (CO <sub>2</sub> )	49.71	63.40	78.16

Source: The Analysis of Carbon Dioxide and **Argon** Shielding Gas Effect on Mechanical Properties of ASTM A 36 Material GMAW Welding Process[3]

#### Key Findings:

- Welds produced with 100% CO<sub>2</sub> exhibited higher tensile and bending strength compared to those made with 100% Argon.[3]
- Conversely, the hardness of the weld was higher when using **Argon** as the shielding gas.[3]

## Table 2: Effect of Argon-CO<sub>2</sub> Mixtures on Low Carbon Steel

This study examined the influence of varying **Argon** and Carbon Dioxide mixtures on the mechanical properties of low carbon steel welds.

Shielding Gas Composition	Tensile Strength (MPa)	Impact Toughness (Joules)
90% Ar + 10% CO <sub>2</sub>	520	70
80% Ar + 20% CO <sub>2</sub>	540	60
70% Ar + 30% CO <sub>2</sub>	560	50



Source: The Effect of Shielding Gas Compositions For MIG welding process on Mechanical Behavior of Low Carbon Steel[4]

#### Key Findings:

- An increase in the CO<sub>2</sub> content in the Ar-CO<sub>2</sub> mixture led to higher tensile strength.
- However, increasing the CO<sub>2</sub> percentage resulted in a decrease in the impact toughness of the weld material.[4]

## Table 3: Influence of Active Gas Additions to Argon for Stainless Steel Welding

This research focused on the impact of adding small percentages of Oxygen (O<sub>2</sub>) or Nitrogen (N<sub>2</sub>) to **Argon** for welding AISI 304 stainless steel.

Shielding Gas Composition	Tensile Strength (MPa)	Hardness (Vickers)
100% Argon	-	~220
98% Ar + 2% O <sub>2</sub>	-	~235
98% Ar + 2% N <sub>2</sub>	-	~245

Source: Analysis of Shielding Gases Influences 304 Gas Metal Arc Welding Microstructure, Weld Geometry, and Mechanical Properties [5]

#### Key Findings:

- The addition of both 2% O<sub>2</sub> and 2% N<sub>2</sub> to **Argon** increased the hardness of the weld metal compared to pure **Argon**.
- Nitrogen addition resulted in the highest hardness values.

### **Experimental Protocols**



The data presented in this guide is based on standardized experimental procedures to ensure accuracy and comparability. The following are detailed methodologies for key experiments cited.

### **Tensile Testing**

Objective: To determine the ultimate tensile strength (UTS), yield strength, and ductility of the welded joint.

Methodology (based on AWS D1.1 and ASTM E8/E8M):

- Specimen Preparation:
  - Weld coupons are produced using the specific shielding gas and welding parameters under investigation.
  - Tensile test specimens are machined from the welded coupons to standardized dimensions as specified in AWS D1.1 or ASTM E8/E8M. The orientation of the specimen can be transverse or longitudinal to the weld axis.
  - The surface of the specimen is typically ground to remove any stress concentrations.
- Testing Procedure:
  - The cross-sectional area of the specimen's gauge length is measured and recorded.
  - The specimen is mounted into the grips of a universal testing machine.
  - A gradually increasing tensile load is applied to the specimen until fracture occurs.
  - The load and displacement are continuously recorded throughout the test.
- Data Analysis:
  - Ultimate Tensile Strength (UTS): Calculated by dividing the maximum load achieved during the test by the original cross-sectional area of the specimen.



- Yield Strength: Determined by the stress at which a specified amount of plastic deformation occurs (commonly the 0.2% offset method).
- Elongation: Calculated by measuring the increase in gauge length after fracture and expressing it as a percentage of the original gauge length. This indicates the ductility of the material.

### **Hardness Testing**

Objective: To measure the hardness of the different zones of the weldment (weld metal, heat-affected zone (HAZ), and base metal).

Methodology (based on ASTM E92 - Vickers Hardness Test):

- Specimen Preparation:
  - A cross-section of the weld is cut and mounted in a polymer resin.[6][7]
  - The mounted specimen is ground and polished to a mirror-like finish to ensure accurate indentation measurements.[8]
  - The specimen may be etched to reveal the microstructure of the different weld zones.[8]
- Testing Procedure:
  - The polished specimen is placed on the stage of a Vickers microhardness tester.
  - A diamond indenter with a specific geometry is pressed into the surface of the material with a known load for a set duration.
  - The lengths of the two diagonals of the resulting indentation are measured using a microscope.
- Data Analysis:
  - The Vickers Hardness Number (HV) is calculated using a formula that takes into account the applied load and the average diagonal length of the indentation.



 Hardness measurements are taken at multiple points across the weld metal, HAZ, and base metal to create a hardness profile.

### **Metallographic Examination**

Objective: To analyze the microstructure of the weld, including grain size, phase distribution, and the presence of defects like porosity and inclusions.

#### Methodology:

- Specimen Preparation:
  - A cross-section of the weld is prepared as described in the hardness testing methodology (cutting, mounting, grinding, and polishing).[6][7][8]
- Etching:
  - The polished surface is treated with a chemical etchant that preferentially attacks different phases or grain boundaries, revealing the microstructure.[8] The choice of etchant depends on the base material being examined.
- Microscopic Examination:
  - The etched specimen is examined under an optical microscope or a scanning electron microscope (SEM) at various magnifications.
  - The microstructure of the weld metal, HAZ, and base metal are observed and photographed.
- Analysis:
  - Grain Size and Structure: The size, shape, and orientation of the grains are analyzed.
  - Phase Analysis: The presence and distribution of different metallurgical phases (e.g., ferrite, austenite) are identified.
  - Defect Analysis: The presence, size, and distribution of defects such as porosity (gas pores), slag inclusions, and cracks are documented. Quantitative analysis of porosity can

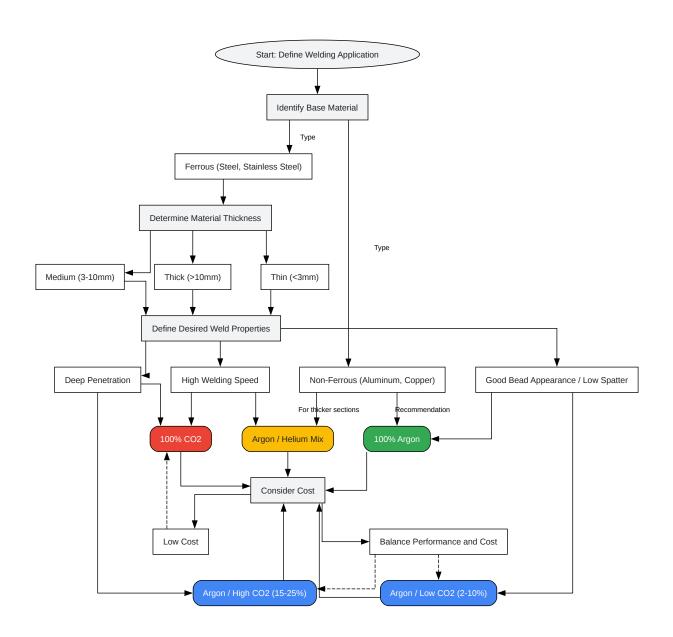


be performed using image analysis software.

## **Logical Workflow for Shielding Gas Selection**

The selection of an appropriate shielding gas is a multi-faceted decision that depends on the specific application. The following diagram illustrates a logical workflow for this process.





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Caption: Workflow for selecting a shielding gas in GMAW.



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